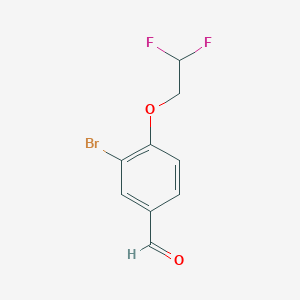
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a 2,2-difluoroethoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde typically involves the following steps:
Formation of 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3).
Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
Reduction: 3-Bromo-4-(2,2-difluoroethoxy)benzyl alcohol
Substitution: 3-Methoxy-4-(2,2-difluoroethoxy)benzaldehyde
Applications De Recherche Scientifique
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and difluoroethoxy groups may also influence the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a difluoroethoxy group.
4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a difluoroethoxy group.
3-Bromo-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a difluoroethoxy group.
Uniqueness
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H7BrF2O2 |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
3-bromo-4-(2,2-difluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-4,9H,5H2 |
Clé InChI |
IDAKYTSFUOGKRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)Br)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


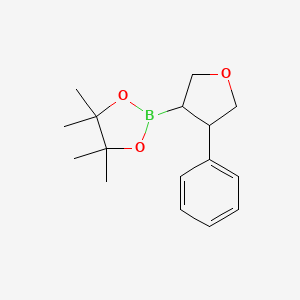
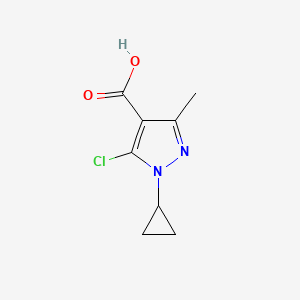
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
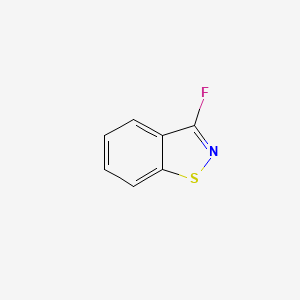
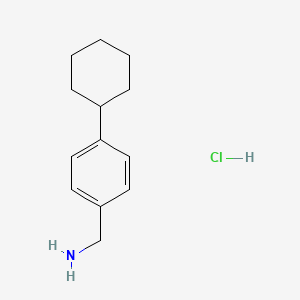
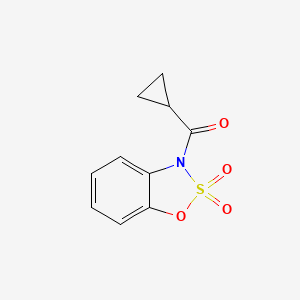
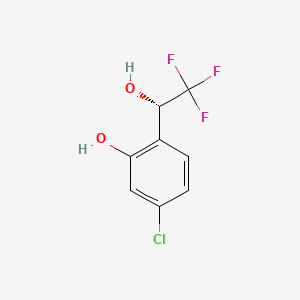
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)

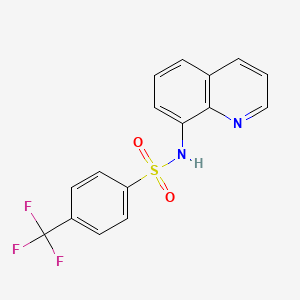
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
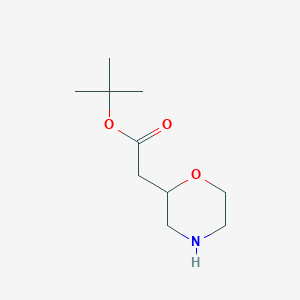
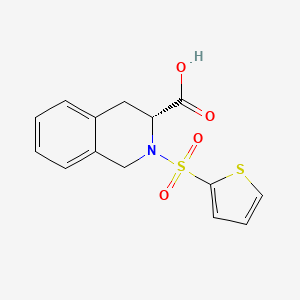
![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)
